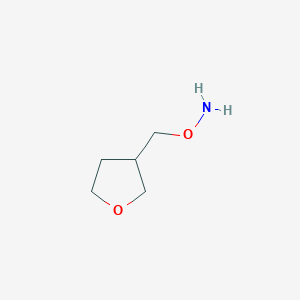
O-((tetrahydrofuran-3-yl)methyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-((Tetrahydrofuran-3-yl)methyl)hydroxylamine is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol It is a hydroxylamine derivative, where the hydroxylamine group is bonded to a tetrahydrofuran ring via a methylene bridge
Méthodes De Préparation
The synthesis of O-((tetrahydrofuran-3-yl)methyl)hydroxylamine typically involves the reaction of tetrahydrofuran derivatives with hydroxylamine. One common method includes the reaction of tetrahydrofuran-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
O-((Tetrahydrofuran-3-yl)methyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
O-((Tetrahydrofuran-3-yl)methyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical studies to investigate the role of hydroxylamine derivatives in biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O-((tetrahydrofuran-3-yl)methyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies .
Comparaison Avec Des Composés Similaires
O-((Tetrahydrofuran-3-yl)methyl)hydroxylamine can be compared with other hydroxylamine derivatives, such as:
O-Benzylhydroxylamine: Similar in structure but with a benzyl group instead of a tetrahydrofuran ring.
O-Methylhydroxylamine: Contains a methyl group instead of a tetrahydrofuran ring.
O-Phenylhydroxylamine: Features a phenyl group in place of the tetrahydrofuran ring.
The uniqueness of this compound lies in its tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to other hydroxylamine derivatives .
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
O-(oxolan-3-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H11NO2/c6-8-4-5-1-2-7-3-5/h5H,1-4,6H2 |
Clé InChI |
SHFLAGVEDCZEJV-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)

![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)

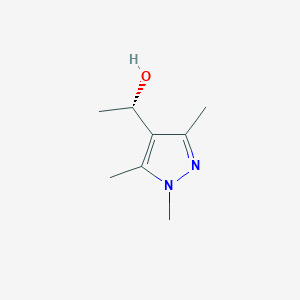


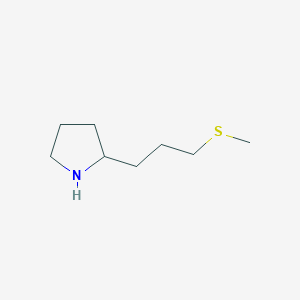

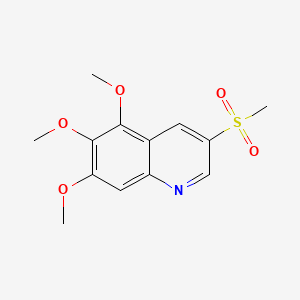

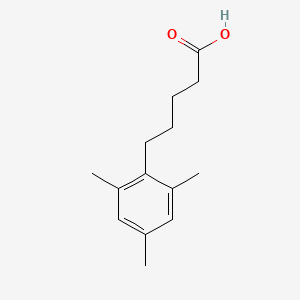
![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
